Product packaging for Artekin(Cat. No.:CAS No. 497968-03-3)

Artekin

Cat. No.: B12649699
CAS No.: 497968-03-3
M. Wt: 762.7 g/mol
InChI Key: LHRJCEIKDHGLPS-JKGRWLOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Artekin is a fixed-dose combination of Dihydroartemisinin (DHA), a fast-acting artemisinin derivative, and Piperaquine, a long-acting bisquinoline . This combination is primarily used in biomedical research for the study of artemisinin-based combination therapies (ACTs) against Plasmodium falciparum and Plasmodium vivax malaria . The therapeutic value lies in the complementary pharmacokinetic profiles of its components; DHA provides rapid reduction of parasite biomass, while Piperaquine, characterized by a long biological half-life, enables effective post-treatment prophylaxis and eliminates residual parasites . Piperaquine's mechanism is thought to involve inhibition of the heme digestion pathway within the parasite's food vacuole . Research has demonstrated this compound's high efficacy, with one study in Rwandan children showing a 95.2% adequate clinical and parasitological response (ACPR) for uncomplicated P. falciparum malaria . Its primary research applications include in vitro and in vivo studies on drug efficacy, pharmacodynamics, and the emergence and monitoring of drug resistance, particularly in the context of changing malaria treatment guidelines . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44F6N2O9 B12649699 Artekin CAS No. 497968-03-3

Properties

CAS No.

497968-03-3

Molecular Formula

C36H44F6N2O9

Molecular Weight

762.7 g/mol

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

InChI

InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1

InChI Key

LHRJCEIKDHGLPS-JKGRWLOQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Mechanistic Investigations of Dihydroartemisinin and Piperaquine

Dihydroartemisinin (B1670584): Intracellular and Molecular Actions

Dihydroartemisinin (DHA) is the active metabolite of artemisinin (B1665778) and is considered a highly potent antimalarial agent fishersci.caresearchgate.net. Its rapid and effective action against malaria parasites is attributed to a complex mechanism involving the unique endoperoxide bridge in its structure.

Endoperoxide Bridge Cleavage and Reactive Oxygen Species Generation

The defining feature of artemisinin compounds, including DHA, is the endoperoxide bridge. This bridge is crucial for their pharmacological activity . The mechanism of action is initiated by the cleavage of this endoperoxide bridge, primarily catalyzed by iron, particularly the ferrous iron (Fe²⁺) found in heme fishersci.canih.govnih.govuni.lunih.gov. Malaria parasites, especially P. falciparum, reside within red blood cells and digest hemoglobin, releasing iron-rich heme, which accumulates in the parasite's food vacuole in the form of hemozoin fishersci.cauni.luciteab.com. This iron-rich environment facilitates the activation of DHA.

Cleavage of the endoperoxide bridge generates highly reactive intermediates, including free radicals such as carbon-centered radicals and reactive oxygen species (ROS) fishersci.canih.govnih.govuni.lunih.gov. These reactive species are short-lived but highly cytotoxic to the parasite nih.gov.

Oxidative Stress Induction at the Cellular Level

The generation of reactive oxygen species and free radicals by activated DHA leads to the induction of significant oxidative stress within the malaria parasite fishersci.cauni.luciteab.comlabsolu.caonul.workscore.ac.uklshtm.ac.uk. Oxidative stress occurs when there is an imbalance between the production of reactive species and the cell's ability to detoxify them or repair the resulting damage. In the case of DHA, the generated ROS can damage various cellular components. Studies have shown that DHA treatment leads to increased generation of ROS in P. falciparum-infected erythrocytes uni.lucore.ac.uk. This oxidative burst contributes significantly to the antiparasitic effects of DHA nih.gov.

Protein Alkylation and Subsequent Biological Macromolecule Damage

The highly reactive free radicals and intermediates produced from the cleavage of the endoperoxide bridge are potent alkylating agents fishersci.cauni.lunih.govlabsolu.canih.govuniprot.org. They can react indiscriminately with various biological macromolecules within the parasite, including proteins, lipids, and nucleic acids fishersci.canih.govlabsolu.canih.gov. Protein alkylation, the covalent modification of amino acid residues, is a significant consequence of DHA activation uni.lunih.govnih.gov. This widespread damage to proteins and other essential macromolecules disrupts their structure and function, leading to cellular dysfunction and ultimately parasite death nih.gov. Studies have identified widespread protein and lipid damage inside intra-erythrocytic parasites following treatment with DHA nih.gov.

Induction of Programmed Cell Death Mechanisms (e.g., Mitochondrial Apoptosis, Ferroptosis, Autophagy)

Accumulating evidence suggests that dihydroartemisinin can induce programmed cell death (PCD) mechanisms in malaria parasites and other target cells, including cancer cells fishersci.calshtm.ac.ukresearchgate.netnih.govscispace.combio-integration.orge-palli.com. These mechanisms can include mitochondrial apoptosis, ferroptosis, and autophagy nih.govbio-integration.org. DHA-induced oxidative stress and mitochondrial damage can trigger apoptotic pathways fishersci.canih.govlshtm.ac.uknih.gov. Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has also been linked to DHA's mechanism, often mediated through the inhibition of glutathione (B108866) peroxidase 4 (GPX4) researchgate.netbio-integration.orge-palli.com. While the role of autophagy can be complex, it has also been implicated in DHA-induced cell death in some contexts nih.govscispace.combio-integration.org. The induction of these programmed cell death pathways contributes to the efficient clearance of parasites.

Identification and Characterization of Molecular Targets

While the precise and complete spectrum of DHA's molecular targets is still under investigation, several proteins and cellular components have been identified or implicated as targets or mediators of its action and resistance:

PfATP6: The Plasmodium falciparum sarco-endoplasmic reticulum calcium ATPase (SERCA) has been identified as a potential target for artemisinin compounds nih.govcore.ac.uknih.gov. PfATP6 is crucial for calcium homeostasis in the parasite core.ac.uk. While some studies suggested direct inhibition, others indicate that the anti-mitochondrial effects and ROS generation might be independent of direct ETC inhibition nih.gov. Mutations in PfATP6 have been associated with altered artemisinin susceptibility researchgate.netnih.gov.

PfCRT and PfMDR1: The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and P. falciparum multidrug resistance protein 1 (PfMDR1) are well-known transporters associated with resistance to various antimalarial drugs, including modulating susceptibility to artemisinin-based combination therapies uni-hamburg.deijeast.complos.orgfrontiersin.orgasm.org. While not direct primary targets of DHA alkylation in the same way as other proteins, alterations in these transporters can affect drug accumulation and contribute to resistance phenotypes plos.orgasm.org.

UBP-1: Ubiquitin carboxyl-terminal hydrolase 1 (UBP-1) in Plasmodium has been linked to artemisinin resistance, potentially through its role in endocytosis and hemoglobin uptake, which affects the availability of heme for DHA activation biorxiv.orgnih.govlshtm.ac.ukuni-hamburg.denih.gov. Mutations in UBP-1 have been associated with altered artemisinin susceptibility biorxiv.orgnih.govlshtm.ac.uknih.gov.

Mitochondrial Proteins: Mitochondria play a role in the action of artemisinin compounds, potentially by activating them or being damaged by the resulting free radicals nih.govnih.gov. While the electron transport chain (ETC) was initially considered a target, evidence suggests that the anti-mitochondrial effects might not be due to direct ETC inhibition but rather ROS-dependent membrane depolarization nih.govnih.gov. Various mitochondrial proteins may be affected by the oxidative stress and alkylation induced by DHA.

Histidine-Rich Protein II (HRP-II): Plasmodium falciparum Histidine-Rich Protein II (PfHRP-II) is a major protein produced by the parasite and is involved in hemozoin formation onul.works. While not a direct target of DHA alkylation in the primary mechanism, its association with heme, which activates DHA, places it in the vicinity of the drug's action onul.works. PfHRP-II levels are also used as a diagnostic marker for malaria nih.gov.

Piperaquine (B10710): Cellular and Biochemical Mechanisms

Piperaquine (PQ) is a bisquinoline antimalarial drug structurally similar to chloroquine. It is a key partner drug in artemisinin-based combination therapies (ACTs), particularly with dihydroartemisinin (DHA), for the treatment of Plasmodium falciparum malaria. patsnap.comwikipedia.orgnih.gov Its mechanism of action is thought to primarily involve interference with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. patsnap.comwikipedia.org

Intracellular Accumulation and Vacuolar pH Perturbation

Similar to chloroquine, piperaquine is a weak base that accumulates significantly in the acidic digestive vacuole (DV) of the Plasmodium parasite. nih.govasm.orgnih.gov The neutral form of the drug can passively diffuse across membranes, but once inside the highly acidic environment of the DV (pH ~5.2), it becomes protonated. nih.gov This protonation traps the drug within the vacuole, leading to concentrations that can be over 1,000-fold higher than in the surrounding cytosol. nih.gov This "ion trapping" mechanism is crucial for the drug's efficacy. mdpi.com While the primary mechanism of accumulation is pH-dependent trapping, mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane, can affect the intracellular concentration of 4-aminoquinoline (B48711) drugs like piperaquine. nih.govasm.orgnih.gov Some PfCRT mutations associated with piperaquine resistance modestly reduce the intracellular accumulation of the drug compared to the significant reduction observed with chloroquine resistance-conferring mutations. nih.govplos.org Changes in DV pH, potentially influenced by PfCRT, can also affect the parasite's response to piperaquine, although the impact may be less pronounced than for chloroquine. biorxiv.org

Interference with Heme Detoxification Pathways (e.g., Inhibition of Hemozoin Biocrystallization)

Plasmodium parasites degrade host hemoglobin within their digestive vacuole to obtain essential amino acids. This process releases free heme (ferriprotoporphyrin IX), which is toxic to the parasite due to its pro-oxidant properties. patsnap.comfabad.org.tr To avoid this toxicity, the parasite converts the soluble, toxic heme into an insoluble, non-toxic crystalline form called hemozoin (also known as malaria pigment) through a process called biocrystallization or heme detoxification. patsnap.comfabad.org.tr

Piperaquine is believed to inhibit this crucial hemozoin formation process. patsnap.comwikipedia.orgasm.org By accumulating in the digestive vacuole, piperaquine is thought to bind to free heme, preventing its crystallization into hemozoin. nih.govasm.orgnih.gov Studies using heme fractionation assays have demonstrated that piperaquine treatment leads to an increase in intracellular free heme and a corresponding decrease in hemozoin. nih.govasm.org This inhibition of hemozoin formation is considered a primary mode of action for piperaquine, similar to that of chloroquine. asm.org

Formation of Cytotoxic Complexes with Heme Metabolites

By inhibiting the biocrystallization of heme, piperaquine leads to the accumulation of toxic free heme within the parasite's digestive vacuole. patsnap.comasm.org It is proposed that piperaquine interacts directly with this free heme, potentially forming cytotoxic complexes. nih.gov These drug-heme complexes are thought to damage parasite membranes and disrupt cellular functions, ultimately leading to parasite death. patsnap.com While the exact nature and contribution of these complexes to parasite killing are still under investigation, the strong binding affinity of quinoline (B57606) antimalarials like piperaquine to Fe(II)PPIX (ferrous heme) is considered important for their activity. nih.gov

Disruption of Parasite Oxidative Metabolism

The accumulation of free heme due to piperaquine's action can lead to increased oxidative stress within the parasite. Free heme can generate reactive oxygen species (ROS), which can damage parasite macromolecules such as proteins, lipids, and DNA. fabad.org.trmdpi.com While the direct impact of piperaquine on parasite oxidative metabolism pathways beyond heme-induced stress is not as extensively documented as its effects on heme detoxification, the resulting oxidative damage contributes to parasite killing. fabad.org.trmdpi.com Some research suggests that artemisinin derivatives, the partner drugs often combined with piperaquine, also increase ROS levels and affect mitochondrial function, contributing to oxidative disruption. mdpi.commdpi.com

Impact on Plasmodial Membrane Integrity

The accumulation of toxic free heme and the potential formation of cytotoxic drug-heme complexes within the digestive vacuole can disrupt the integrity of the parasite's membranes, particularly the digestive vacuole membrane. fabad.org.tr Free heme can intercalate into lipid bilayers, increasing membrane permeability and leading to cellular damage. fabad.org.tr While research specifically detailing the direct impact of piperaquine on plasmodial membrane integrity is less prevalent than studies on heme detoxification, the downstream effects of heme accumulation are known to include damage to the parasitic membrane. fabad.org.tr One study mentioned that dihydroartemisinin treatment can cause morphological variations in the infected erythrocyte membrane, which might be related to lipid peroxidation induced by ROS. mdpi.commdpi.com

Synergistic and Antagonistic Pharmacodynamic Interactions within the Combination

Dihydroartemisinin (DHA) and piperaquine (PQ) are combined in ACTs due to their different mechanisms of action and pharmacokinetic profiles, aiming for improved efficacy and delayed resistance development. patsnap.comwikipedia.orgasm.org DHA is a fast-acting artemisinin derivative that rapidly reduces parasite load, while PQ is a longer-acting partner drug providing sustained antimalarial activity. patsnap.comasm.org

Studies investigating the in vitro pharmacodynamic interactions between DHA and PQ have yielded varied results, ranging from no interaction to mild antagonism. nih.govasm.orgasm.orgresearchgate.net One study using isobolographic analysis showed no interaction for a chloroquine-sensitive P. falciparum strain (3D7) but antagonism for a chloroquine-resistant strain (K1). nih.govasm.orgasm.org Another study also found that DHA combinations with piperaquine were indifferent, tending towards antagonism. asm.org

The clinical significance of these observed in vitro antagonistic or indifferent interactions is not fully certain, particularly given the high clinical cure rates observed with DHA-PQ combinations. nih.govasm.org However, it has been suggested that mild antagonism could become more significant in situations of incomplete treatment or declining parasite drug sensitivity. nih.govasm.orgasm.org Competitive uptake of drugs or competition for binding to ferriprotoporphyrin IX within the digestive vacuole have been proposed as potential factors contributing to observed antagonism between quinolines and artemisinins. nih.gov

Despite some in vitro findings of non-synergistic interactions, the combination of DHA and PQ is clinically effective. patsnap.comnih.gov The rapid action of DHA in reducing parasite biomass is complemented by the sustained action of PQ, which targets residual parasites and provides post-treatment prophylaxis, thereby reducing the risk of recrudescence and the selection of resistant parasites. patsnap.comasm.org

Data Table: In Vitro Interaction between Piperaquine and Dihydroartemisinin

Drug CombinationP. falciparum CloneInteraction (Isobolographic Analysis)Interpretation
Piperaquine plus DHA3D7 (CQS)-0.30 (-0.82 to 0.23)No interaction
Piperaquine plus DHAK1 (CQR)-1.98 (-3.39 to -0.57)Antagonism

Note: Isobolographic analysis uses interaction index (I) or sum of fractional inhibitory concentrations (ΣFIC). I values close to zero or ΣFIC values close to 1 indicate no interaction. Negative I values or ΣFIC values > 1 suggest antagonism. Positive I values or ΣFIC values < 1 suggest synergy. Confidence intervals (CIs) are provided where available in the source. nih.govasm.orgresearchgate.net

Integrated Biochemical Pathway Modulation

Dihydroartemisinin and piperaquine exert their antimalarial effects by interfering with essential biochemical pathways within the Plasmodium parasite, particularly those related to hemoglobin digestion and detoxification mdpi.compatsnap.comwikipedia.org.

Heme Detoxification Inhibition: Plasmodium parasites degrade host hemoglobin within their digestive vacuole to obtain amino acids for growth. This process releases free heme, which is toxic to the parasite. To survive, the parasite polymerizes heme into a non-toxic crystalline form called hemozoin patsnap.comwikipedia.org. Both DHA and PQP are thought to interfere with this crucial detoxification pathway mdpi.compatsnap.comwikipedia.org. Piperaquine, being structurally similar to chloroquine, is believed to accumulate in the digestive vacuole and inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic heme patsnap.comwikipedia.orggu.se. Dihydroartemisinin also interferes with heme detoxification in the vacuole mdpi.com.

Oxidative Stress Induction: Dihydroartemisinin's mechanism involves the cleavage of its endoperoxide bridge by iron, which is abundant in the parasite's digestive vacuole from hemoglobin digestion mdpi.comwikipedia.org. This cleavage produces free radicals and reactive intermediates that damage parasite macromolecules, inducing oxidative stress mdpi.comwikipedia.org.

Mitochondrial Function Interference: Dihydroartemisinin has been shown to interfere with mitochondrial electron transport in the parasite mdpi.com. Piperaquine's exact mechanism is not fully understood, but it may also impact parasite mitochondrial function rwandafda.gov.rw.

Metabolic Pathway Alterations: Studies have indicated that dihydroartemisinin can modulate various metabolic pathways in cells, including those related to amino acid metabolism, glutathione metabolism, and nucleotide synthesis mdpi.combvsalud.org. For instance, DHA has been shown to reduce the content of glutamine, glutamic acid, glutathione, and phenylalanine in hepatoma cells, suggesting it can influence amino acid and glutathione metabolic pathways bvsalud.org.

Research findings highlight the impact of DHA on specific metabolic pathways. A study investigating the effects of DHA on amino acid metabolism in hepatoma cells identified common enrichment pathways, including amino acid-tRNA biosynthesis, aspartate-alanine-glutamate metabolism, nitrogen metabolism, phenylalanine metabolism, and the pentose (B10789219) phosphate (B84403) pathway bvsalud.org.

Metabolic PathwayEffect of Dihydroartemisinin (DHA) in Hepatoma CellsReference
Amino acid-tRNA biosynthesisCommon enriched pathway bvsalud.org
Aspartate-alanine-glutamate metabolismCommon enriched pathway bvsalud.org
Nitrogen metabolismCommon enriched pathway bvsalud.org
Phenylalanine metabolismCommon enriched pathway bvsalud.org
Pentose phosphate pathwayCommon enriched pathway bvsalud.org
Glutamine contentDecreased bvsalud.org
Glutamic acid contentDecreased bvsalud.org
Glutathione contentDecreased bvsalud.org
Fumaric acid contentDecreased bvsalud.org
Taurine contentDecreased bvsalud.org

These findings suggest that DHA can significantly alter the metabolic landscape of cells, potentially contributing to its antiparasitic effects by disrupting essential parasite processes.

Combined Molecular Target Engagement

The combined efficacy of dihydroartemisinin and piperaquine stems from their engagement with multiple molecular targets within the Plasmodium parasite, often in a synergistic manner patsnap.compatsnap.com.

Hemoglobin Digestion Enzymes: Both DHA and PQP interfere with the parasite's ability to process hemoglobin. Piperaquine inhibits the polymerization of heme patsnap.comwikipedia.org. While DHA's primary target related to hemoglobin is the iron-mediated cleavage of its endoperoxide bridge, the resulting free radicals can damage various parasite molecules, including proteins involved in hemoglobin digestion mdpi.comwikipedia.org.

Proteins and Lipids: The free radicals generated by DHA can alkylate and oxidize proteins and lipids, disrupting their function mdpi.com.

DNA: DHA-induced free radicals can also cause damage to parasite DNA mdpi.com.

Parasite Membrane Proteins: Dihydroartemisinin treatment has been shown to cause morphological variations in the infected erythrocyte membrane and downregulate the expression of P. falciparum erythrocyte membrane protein 1 (PfEMP1), a protein involved in cytoadherence mdpi.com. Knockout of PfEMP1 has been shown to increase sensitivity to artemisinin mdpi.com.

Plasmepsin II/III: Amplification of the plasmepsin II and plasmepsin III genes (Pfpm2 and Pfpm3), which encode proteases involved in hemoglobin degradation, has been associated with piperaquine resistance mdpi.comiddo.orgpasteur.frasm.org. This suggests that these plasmepsins are significant molecular targets or that their amplification allows the parasite to overcome PQP's inhibitory effect on heme detoxification mdpi.compasteur.fr. Studies have shown a strong association between increased Pfpm2 gene copy number and DHA-PQP treatment failures mdpi.comiddo.orgpasteur.fr.

Research has identified molecular markers associated with resistance to DHA and PQP, providing insights into key molecular targets. Mutations in the PfK13 gene are associated with artemisinin partial resistance, affecting parasite clearance rates mdpi.commdpi.comiddo.org. Amplification of Pfpm2 and Pfpm3 is linked to piperaquine resistance mdpi.commdpi.comiddo.orgpasteur.frasm.org.

Molecular MarkerAssociated Drug ResistanceResearch FindingReference
PfK13 mutationsArtemisinin partial resistanceAssociated with delayed parasite clearance and increased parasite survival rates in ring-stage assays. mdpi.com mdpi.commdpi.comiddo.org
Pfpm2 amplificationPiperaquine resistanceStrongly associated with DHA-PQP treatment failures; parasites with multiple copies have a higher risk of recrudescence. mdpi.comiddo.orgpasteur.fr mdpi.commdpi.comiddo.orgpasteur.frasm.org
Pfpm3 amplificationPiperaquine resistanceAssociated with piperaquine resistance, often amplified alongside Pfpm2. mdpi.comiddo.orgpasteur.fr mdpi.comiddo.orgpasteur.fr
PfEMP1 downregulationIncreased artemisinin sensitivityDHA treatment downregulates PfEMP1; PfEMP1 knockout increases sensitivity to artemisinin. mdpi.com mdpi.com

The combined action of DHA and PQP on multiple targets and pathways contributes to their effectiveness, with DHA rapidly reducing the parasite load and PQP providing sustained activity against residual parasites patsnap.compatsnap.com.

Molecular Mechanisms of Drug Resistance and Evolution

Artemisinin (B1665778) Resistance Mechanisms

Artemisinin resistance is primarily characterized by delayed parasite clearance following treatment. This phenomenon is often linked to the ring stage of the parasite's life cycle, which appears to be less susceptible to the drug in resistant strains. plos.orgnih.govwho.intwho.int

Genetic Signatures of Selection

Mutations in specific genes within the P. falciparum genome have been identified as key drivers of artemisinin resistance. The Kelch13 (K13) propeller protein is a well-established molecular marker for artemisinin resistance, particularly in Southeast Asia. nih.govwho.intannualreviews.org Mutations in the propeller domain of the PfK13 gene are strongly associated with delayed parasite clearance. nih.govwho.intannualreviews.org

Beyond PfK13, other genes have been implicated in artemisinin resistance. Studies have suggested the involvement of mutations in the Pfcoronin gene (Plasmodium falciparum actin-binding protein coronin) and the Pfcysteine desulfurase gene. scirp.orguonbi.ac.ke For instance, mutations like R100K and G50E in Pfcoronin have been detected in isolates with reduced artemisinin susceptibility. uonbi.ac.kenih.gov These findings suggest that artemisinin resistance can arise through diverse genetic pathways, sometimes independent of PfK13 mutations. nih.govuonbi.ac.ke

Here is a table summarizing some genetic markers associated with artemisinin resistance:

GeneAssociated Mutations/AlterationsRole in Resistance Mechanism (Proposed)
PfKelch13Propeller domain mutationsAffects multiple processes including hemoglobin endocytosis. nih.govannualreviews.org
PfcoroninR100K, G50E, E107VInvolved in endocytosis and hemoglobin uptake. nih.govuonbi.ac.kenih.govbiorxiv.org
Pfcysteine desulfuraseK65QRole in redox balance and stress response. uonbi.ac.ke

Alterations in Cellular Stress Response Pathways

Artemisinin treatment induces cellular stress in malaria parasites, including oxidative stress and protein damage. plos.orgplos.org Resistant parasites exhibit enhanced adaptive responses to these stressors. plos.orgfrontiersin.org This can involve the upregulation of pathways related to antioxidant defense and the unfolded protein response (UPR). plos.orgacs.org Resistant parasites have been shown to have lower levels of ubiquitinated proteins and a delayed onset of cell death, indicating a more robust cell stress response. plos.orgnih.gov Targeting these stress response pathways, for example, by inhibiting the proteasome, has shown potential to enhance artemisinin activity against both sensitive and resistant parasites. plos.orgnih.gov

Role of Iron Homeostasis and Redox Balance in Resistance Phenotypes

Artemisinin is activated by heme, which is released from the digestion of hemoglobin in the parasite's digestive vacuole. mdpi.comnih.gov This activation generates radical species that damage parasite proteins. mdpi.comnih.gov Alterations in iron homeostasis and redox balance can influence the efficacy of artemisinin. The parasite regulates the levels and oxidative states of iron protoporphyrin IX (Fe-PPIX), which includes heme (FeII-PPIX) and hematin (B1673048) (FeIII-PPIX). mdpi.com Artemisinin is activated by heme, but not hematin. mdpi.com Heme alkylation by artemisinin can induce an imbalance in the redox homeostasis of iron species. mdpi.com

Resistant parasites may modulate their redox environment, potentially reducing the availability of reactive iron species needed for artemisinin activation or enhancing their ability to counteract the resulting oxidative damage. plos.orgbiorxiv.orgacs.org Glutathione (B108866), a major intra-parasitic antioxidant, plays a crucial role in maintaining redox balance and has been linked to artemisinin resistance. biorxiv.orgacs.org

Piperaquine (B10710) Resistance Mechanisms

Resistance to piperaquine, a 4-aminoquinoline (B48711) partner drug in ACTs, has emerged in various regions, particularly in Southeast Asia. mdpi.complos.orgcolumbia.edu Piperaquine resistance is often associated with reduced drug accumulation in the parasite's digestive vacuole. plos.orgasm.org

Genetic Markers and Mutations

Mutations in the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene are major determinants of piperaquine resistance. mdpi.complos.orgcolumbia.eduplos.orgmesamalaria.orgnih.gov While PfCRT is historically linked to chloroquine resistance, specific novel mutations in this transporter have been shown to confer resistance to piperaquine. mdpi.complos.orgplos.orgasm.orgmesamalaria.orgasm.org These mutations often occur on a chloroquine-resistant PfCRT background. asm.orgasm.org Examples of PfCRT mutations associated with piperaquine resistance include T93S, H97Y, C101F, F145I, I218F, M343L, C350R, and G353V. mdpi.com

Another gene implicated in piperaquine resistance is PfMDR1 (Plasmodium falciparum multidrug resistance 1), which encodes a P-glycoprotein homologue 1 (Pgh1). nih.govmdpi.com While the role of PfMDR1 in piperaquine resistance is considered controversial compared to PfCRT, some studies have suggested an association between PfMDR1 copy number variations and reduced piperaquine sensitivity. scirp.orgnih.gov Additionally, amplification of the plasmepsin II and III (pm2/3) genes has been strongly associated with piperaquine resistance, particularly in Southeast Asia. mdpi.comasm.orgoup.com These genes encode aspartic proteases involved in hemoglobin degradation. mdpi.com

Here is a table outlining some genetic markers associated with piperaquine resistance:

GeneAssociated Mutations/AlterationsRole in Resistance Mechanism (Proposed)
PfCRTT93S, H97Y, C101F, F145I, I218F, M343L, C350R, G353V, G367C, K76T (less direct)Efflux of piperaquine from the digestive vacuole. mdpi.complos.orgplos.orgasm.orgmesamalaria.orgnih.gov
PfMDR1Copy number variations, N86Y, Y184F, I185K, 1034, 1042, 1246Potential influence on drug transport or sequestration. scirp.orgnih.govmdpi.com
PfPM2/3Gene amplificationReduces reactive heme concentration in the digestive vacuole. mdpi.comasm.org

Efflux Pump Dynamics and Drug Transport Modulation

The primary mechanism of piperaquine resistance mediated by PfCRT involves the transporter's ability to efflux the drug out of the parasite's digestive vacuole. plos.orgplos.orgasm.orgmesamalaria.org This acidic organelle is the site of hemoglobin digestion and the target for 4-aminoquinoline drugs like piperaquine and chloroquine. mdpi.commesamalaria.org Mutant PfCRT isoforms can transport positively charged drugs like piperaquine away from their target site, reducing their effective concentration within the vacuole. plos.orgplos.orgasm.orgmesamalaria.org

While PfCRT mutations are the major drivers of high-level piperaquine resistance, the dynamics of drug transport can be complex and influenced by the specific PfCRT allele and potentially other transporters like PfMDR1. plos.orgasm.orgnih.gov Studies using genetically modified parasites have demonstrated that different PfCRT mutations can differentially impact the transport of piperaquine and chloroquine. plos.orgasm.org The amplification of pm2/3 genes is thought to contribute to resistance by altering hemoglobin digestion and potentially reducing the amount of heme available to interact with piperaquine. mdpi.comasm.org

Cross-Resistance Profiles with Other Antimalarial Compounds

The development of resistance to the individual components of Artekin, dihydroartemisinin (B1670584) and piperaquine, can lead to cross-resistance with other antimalarial drugs. Studies have investigated these cross-resistance patterns to understand the potential implications for alternative treatment strategies.

In vitro studies have indicated cross-resistance between artemisinins (such as artesunate (B1665782) and dihydroartemisinin) and amino-alcohols like quinine (B1679958) and mefloquine (B1676156). asm.org. Conversely, these studies did not consistently show cross-resistance between artemisinins and other antimalarials asm.org.

Resistance selection to piperaquine has been associated with reduced efficacy of several other antimalarials in Plasmodium berghei mouse models, including lumefantrine (B1675429), primaquine, chloroquine, amodiaquine, and dihydroartemisinin. kemri.go.ke. However, atovaquone (B601224) retained its potency against piperaquine-resistant lines in this model, suggesting it could be a potential alternative in areas where piperaquine resistance has emerged. kemri.go.ke.

Clinical-level concerns exist regarding piperaquine cross-resistance with chloroquine, as the P. falciparum chloroquine resistance transporter (pfcrt) gene, known to influence susceptibility to various structurally unrelated antimalarials including chloroquine, amodiaquine, halofantrine, and mefloquine, also plays a role in determining parasite susceptibility to piperaquine. nih.gov. Parasites carrying certain pfcrt haplotypes, such as CVIET and the South American SVMNT allele, have shown reduced sensitivity to piperaquine in vitro. nih.gov.

Data on cross-resistance patterns can be complex and may vary depending on the specific parasite strains and the methods used for assessment. The following table summarizes some observed cross-resistance profiles:

Drug Selected For ResistanceDrugs Showing Reduced Efficacy (Cross-Resistance)Drugs Retaining Potency (No Cross-Resistance)Model/FindingsSource
Artemisinins (in vitro)Quinine, MefloquineOther antimalarialsIn vitro studies with P. falciparum isolates. asm.org asm.org
Piperaquine (mouse model)Lumefantrine, Primaquine, Chloroquine, Amodiaquine, DihydroartemisininAtovaquoneP. berghei ANKA lines selected under drug pressure. kemri.go.ke kemri.go.ke
Piperaquine (in vitro)Chloroquine, Amodiaquine, Halofantrine, Mefloquine (via pfcrt association)Not specifiedP. falciparum lines with different pfcrt haplotypes. nih.gov nih.gov

Methodological Approaches for Resistance Investigation

Investigating resistance to this compound involves a multifaceted approach combining molecular, in vitro, and in vivo techniques. These methods are crucial for monitoring the spread of resistance, identifying underlying mechanisms, and evaluating the efficacy of current and future antimalarial strategies.

Molecular Surveillance and Genotyping Techniques

Molecular surveillance plays a vital role in tracking the emergence and spread of resistance to DHA-PPQ by identifying genetic markers associated with reduced susceptibility. Techniques commonly employed include Sanger sequencing and quantitative real-time PCR (qPCR). mdpi.com.

Key molecular markers investigated for DHA-PPQ resistance include mutations in the Plasmodium falciparum Kelch 13 (pfk13) gene, which are associated with artemisinin partial resistance, and amplifications or mutations in genes like pfpm2 and pfcrt, linked to piperaquine resistance. mdpi.comsemanticscholar.orgmdpi.comnih.govresearchgate.netmalariaworld.orgd-nb.info.

Studies in regions like Vietnam and Thailand have utilized these techniques to monitor the prevalence of specific mutations, such as the pfk13 C580Y mutation, and gene amplifications, like pfpm2, correlating their presence with observed treatment failures. mdpi.comresearchgate.netmalariaworld.orgd-nb.infofrontiersin.org. For instance, in Vietnam, a significant presence of pfk13 mutations and pfpm2 amplifications was found to be associated with decreased efficacy of the DHA-PPQ regimen. mdpi.com. Similarly, molecular surveillance in northwestern Thailand identified kelch13 mutations and the pfcrt F145I mutation, highlighting the importance of continued monitoring. researchgate.netmalariaworld.orgd-nb.info.

Molecular genomics studies, encompassing various techniques, enable the identification of molecular markers of resistance, providing insights into potential genetic candidates and pathways for further investigation through in vitro studies. sanger.ac.uk. These studies can identify genetic variations including single nucleotide polymorphisms (SNPs) and copy number variations. sanger.ac.uk.

In vitro Selection and Phenotyping of Resistant Strains

In vitro studies are essential for phenotyping parasite susceptibility to antimalarial drugs and for selecting resistant strains under controlled laboratory conditions. These methods allow for the direct assessment of parasite responses to varying drug concentrations and the investigation of resistance mechanisms.

Classic in vitro dose-response assays measure the concentration of a drug required to inhibit parasite growth by a certain percentage (e.g., IC50 or IC90). springermedizin.de. However, for piperaquine resistance, standard in vitro susceptibility assays have not always correlated well with treatment outcomes. springermedizin.ded-nb.info. This has led to the development of novel assays, such as the piperaquine survival assay (PSA). mdpi.comnih.govspringermedizin.ded-nb.info.

The PSA, which exposes parasites to a pharmacologically relevant piperaquine concentration for a specific duration, has shown better correlation with piperaquine resistance and treatment failure. nih.govspringermedizin.ded-nb.info. This assay can be performed on both ex vivo clinical isolates and in vitro cultures. mdpi.com. Studies using the PSA have demonstrated that parasites from recrudescent cases of DHA-PPQ treatment failure exhibit higher PSA survival rates. d-nb.info.

In vitro selection involves exposing parasite cultures to increasing concentrations of a drug over time to select for less susceptible parasites. This process can lead to the development of highly resistant laboratory strains, which are valuable tools for studying the genetic and molecular basis of resistance. For example, cloned Plasmodium falciparum Dd2 parasites subjected to continuous piperaquine pressure in vitro developed over 100-fold greater resistance compared to the parental line. asm.org. Genetic analysis of these selected lines can reveal potential resistance determinants, such as copy number variations. asm.org.

Animal Model-Based Studies of Resistance Development and Reversal

Animal models, particularly rodent models like Plasmodium berghei in mice, provide a valuable in vivo system for studying the development and reversal of antimalarial drug resistance, as well as evaluating the efficacy of drug combinations. kemri.go.kesanger.ac.ukfrontiersin.orgresearchgate.net.

These models allow researchers to investigate the complex interplay between the parasite, the host immune response, and the drug in a living system, which cannot be fully replicated in vitro. Studies can involve infecting mice with drug-sensitive or -resistant parasite strains and treating them with different drug regimens to observe treatment outcomes, parasite clearance rates, and the emergence of resistance. researchgate.netnih.gov.

Animal models have been used to establish cross-resistance patterns between piperaquine and other antimalarials, as seen in the study with piperaquine and lumefantrine resistant P. berghei lines. kemri.go.ke. They can also be used to evaluate the efficacy of this compound or its components against artemisinin-resistant parasite strains and compare its performance to other ACTs. nih.gov. For instance, a study using the P. berghei SANA strain, which displays resistance to artemisinin derivatives, evaluated the efficacy of DHA-PPQ and other ACTs in mice. nih.gov.

Furthermore, animal models can be utilized to investigate strategies for reversing resistance or to identify potential partner drugs that retain efficacy against resistant parasites. kemri.go.ke. The pharmacokinetic and pharmacodynamic properties of drugs, such as piperaquine, can also be studied in murine models to understand drug distribution, metabolism, and elimination in an in vivo setting. researchgate.net.

While animal models provide valuable insights into in vivo drug efficacy and resistance development, it is important to note that findings in rodent malaria models may not always perfectly translate to human malaria infections due to differences in parasite biology and host physiology. However, they serve as a crucial step in the preclinical evaluation of antimalarial drugs and the study of resistance mechanisms.

Preclinical Pharmacological and Toxicological Research

In vitro Pharmacological Characterization

In vitro studies are instrumental in elucidating the direct effects of artemether (B1667619) and lumefantrine (B1675429) on target pathogens and biological systems, as well as their metabolic interactions.

Dose-Response Relationships in Various Pathogen Strains

Artemether and lumefantrine demonstrate activity against diverse strains of Plasmodium falciparum, the causative agent of malaria. In vitro investigations have established the concentrations required to inhibit parasite growth. The mean 50% inhibitory concentration (IC50) for beta-artemether against P. falciparum has been reported as 1.74 nM researchgate.net. Artemether is generally considered less active in vitro than its primary metabolite, dihydroartemisinin (B1670584) (DHA), typically by a factor of 2 to 3 times uva.nl. Lumefantrine exhibits effectiveness against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum tandfonline.com.

Beyond malaria, artemether's activity against other pathogens, such as Toxoplasma gondii, has been explored. In studies using T. gondii-infected human foreskin fibroblast (HFF) cells, artemether displayed antiparasitic activity with an IC50 of 9.035 µM. This concentration was considerably lower than the concentration inducing 50% mortality in HFF cells (CC50), which was determined to be 866.4 µM, suggesting a favorable selectivity index in this specific model nih.gov.

Cell-Based Assays for Compound Activity and Specificity

Cell-based assays are utilized to evaluate the activity and specificity of artemether and lumefantrine within a cellular environment. In the context of malaria, these assays typically involve exposing Plasmodium-infected erythrocytes to the compounds and quantifying the inhibition of parasite growth. Flow cytometry-based ring-stage survival assays are among the methods used to assess the susceptibility of P. falciparum to artemisinin (B1665778) derivatives d-nb.info.

Furthermore, artemether has been investigated for potential anticancer properties using various cancer cell lines. MTT assays have indicated that artemether can inhibit the proliferation of hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner spandidos-publications.com. Artemether also demonstrated growth inhibition in MCF-7 human breast carcinoma cells, and synergistic cytotoxic effects were observed when combined with vincristine (B1662923) or doxorubicin (B1662922) phypha.ir. Lumefantrine has also shown antiproliferative effects in glioblastoma cell lines, including those resistant to radio- and temozolomide (B1682018) therapy, with IC50 values varying depending on the specific cell line pnas.org.

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450, UDP-glucuronosyltransferases)

The metabolism of drugs, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), is a crucial component of preclinical characterization. Artemether and lumefantrine undergo metabolism by CYP enzymes, notably CYP3A4 and CYP2B6 nih.govresearchgate.netasm.org.

In vitro studies have examined the effects of artemether and lumefantrine on various CYP isoforms. Artemether and other artemisinin derivatives have demonstrated inhibition of the enzymatic activity of several CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4 nih.govtandfonline.com. Artemether was found to inhibit CYP2B6 in vitro via a partial mixed type of inhibition ingentaconnect.com. Lumefantrine is metabolized by CYP3A4 and has been shown to inhibit CYP2D6 in vitro nih.govdrugs.com. These findings regarding CYP enzyme inhibition highlight the potential for drug-drug interactions when artemether and lumefantrine are co-administered with other medications metabolized by these pathways nih.govnih.govdrugs.comgu.se.

Artemisinin derivatives, including artemether, can also induce CYP enzymes, particularly CYP3A4 and CYP2B6, potentially through the activation of nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) nih.gov.

Receptor Binding and Ligand-Target Interaction Assays

Understanding how a compound interacts with specific receptors and targets is vital for elucidating its mechanism of action and identifying potential off-target effects. While the precise mechanism of lumefantrine's antimalarial effect is not fully understood, available data suggest it may involve inhibiting the formation of β-hematin through complex formation with hemin (B1673052) and interfering with nucleic acid and protein synthesis drugbank.com. Artemether's antimalarial mechanism is believed to involve an interaction with ferriprotoporphyrin IX ("heme") within the parasite's acidic food vacuole, leading to the generation of cytotoxic radical species drugbank.com.

Beyond their antimalarial targets, receptor binding assays have indicated that artemether interacts with the kainate receptor, a type of glutamate (B1630785) receptor. This interaction was noted as one of the strongest observed for artemether, apart from its interaction with the µ-type opiate receptor fda.gov. The involvement of the kainate receptor in neurological processes suggests a potential area for further investigation.

Lumefantrine's interaction with human serum albumin (HSA), a primary carrier protein in the blood, has also been studied. Spectroscopic and molecular docking studies revealed a moderate binding affinity between lumefantrine and HSA. This interaction was stabilized by hydrophobic interactions, hydrogen bonds, and van der Waals forces, with lumefantrine binding to Sudlow's Site I on HSA tandfonline.comtandfonline.comnih.gov.

Protein-Protein Interaction Modulation Studies

The modulation of protein-protein interactions can represent a significant mechanism of drug action. Studies have investigated the interaction of artemether with specific proteins. For example, crystal structure analysis has demonstrated that artemether can interact with gephyrin, a protein essential for organizing inhibitory synapses. Artemisinins like artemether target the receptor-binding epitope of gephyrin, thereby inhibiting its interactions with glycine (B1666218) receptors (GlyRs) and GABA receptors rcsb.org. This suggests a potential for artemether to influence neurotransmission.

Lumefantrine has also been examined for its interaction with the transcription factor Fli-1 protein. Molecular docking and isothermal titration calorimetry studies have confirmed a direct binding interaction between lumefantrine and the DNA-binding domain of the Fli-1 protein pnas.org. This interaction is being explored in the context of lumefantrine's potential therapeutic applications in glioblastoma pnas.org.

In vivo Preclinical Efficacy Studies in Animal Models

In vivo studies using animal models are crucial for evaluating the efficacy of artemether and lumefantrine within a living organism and for understanding their pharmacokinetic and pharmacodynamic profiles. Murine models, particularly those utilizing Plasmodium berghei, are commonly employed for assessing antimalarial efficacy nih.govresearchgate.netjddtonline.infomdpi.com.

Studies in mice infected with P. berghei have demonstrated the antimalarial activity of artemether. Beta-artemether showed a mean 50% curative dose (CD50) of 55 mg/kg in a mouse model researchgate.net. Artemether at a dose of 25 mg/kg has demonstrated rapid parasite killing and was effective in rescuing mice with late-stage cerebral malaria caused by P. berghei ANKA asm.org. Combinations of artemether with other compounds, such as clotrimazole, have also been investigated for potential enhanced in vivo antimalarial activity against both drug-sensitive and resistant strains of P. berghei in mice jddtonline.info.

The combination of artemether and lumefantrine has been evaluated in preclinical models. Studies using a mouse-to-mouse transmission model with P. berghei indicated that the artemether-lumefantrine combination significantly reduced the number of secondary infections lshtm.ac.uk. Preclinical toxicology studies of a fixed 1:6 combination of artemether and lumefantrine in rats and dogs demonstrated that it was well tolerated at doses considerably higher than those subsequently used in clinical studies uva.nl.

Animal models are also utilized to study the pharmacokinetics of lumefantrine, including its bioavailability and metabolic fate nih.gov.

Murine Malaria Models (e.g., Plasmodium berghei, Plasmodium cynomolgi) for Parasite Clearance and Efficacy

Murine malaria models, particularly using Plasmodium berghei, are valuable tools in preclinical assessment of antimalarial compounds and combinations uni.lu. Studies in Swiss mice infected with P. berghei have been conducted to investigate the efficacy of piperaquine (B10710), a component of some Artekin formulations cenmed.comguidetopharmacology.orgnih.gov. Single-dose pharmacodynamic studies in this model showed that piperaquine phosphate (B84403) (PQP) exhibited potent antimalarial effects cenmed.comguidetopharmacology.org. For instance, administration of 90 mg/kg PQP resulted in all mice surviving beyond 60 days with mean parasitemia below 1% before and after reinoculation cenmed.comguidetopharmacology.org. Lower doses, such as 10 mg/kg and 30 mg/kg PQP, resulted in median survival times of 10 and 54 days, respectively, compared to 4 days for the control group cenmed.comguidetopharmacology.org. The combination of dihydroartemisinin (DHA) and PQP demonstrated enhanced efficacy, with the nadir of parasitemia being significantly lower than that observed with the individual drugs cenmed.comguidetopharmacology.org.

Studies have also evaluated the efficacy of the artesunate-mefloquine combination in P. berghei-infected mice, reporting higher median survival times compared to artesunate (B1665782) monotherapy nih.gov. P. berghei models are considered essential for assessing vaccine effectiveness and screening antimalarial drugs, providing a flexible framework for preclinical evaluation uni.lu.

Pharmacodynamic Modeling in Animal Systems to Describe Drug Action

Pharmacodynamic (PD) modeling in animal systems is employed to describe and understand the relationship between drug exposure and antimalarial effect mims.com. Studies have investigated the pharmacodynamics of piperaquine in murine malaria models. The pharmacodynamic profile following the administration of 90 mg/kg PQP in mice showed rapid initial parasite elimination associated with high plasma piperaquine concentrations cenmed.comguidetopharmacology.org. This was followed by a period of low, subclinical parasitemia as plasma concentrations declined cenmed.comguidetopharmacology.org. PD analysis helps link drug concentrations to observed efficacy outcomes, such as parasite clearance and survival time cenmed.comguidetopharmacology.orgmims.com. Mathematical and statistical models can be built using data from in vivo preclinical trials to describe drug efficacy and facilitate the translation of results to clinical trials nih.gov.

Metabolite Profiling and Biotransformation in Animal Species

Investigating the metabolism and biotransformation of antimalarial compounds in animal species is crucial for understanding their disposition and identifying active or potentially-toxic metabolites nih.gov. Preclinical studies on piperaquine have shown the formation of N-dealkylated metabolites wikipedia.org. Research in rats has indicated that the rat is a suitable model for studying piperaquine pharmacokinetics and metabolism, as its pharmacokinetic properties and metabolites are similar to those found in humans mims.com. Five human urinary metabolites of piperaquine have been identified and characterized in studies involving healthy volunteers who received a dihydroartemisinin-piperaquine combination mims.com.

Dihydroartemisinin (DHA), a key active metabolite of artesunate and a component in some this compound formulations, also undergoes metabolism. Studies in rats have investigated the pharmacokinetics of DHA and its phase I/II metabolites after single and multiple oral doses fishersci.ca. These studies aim to understand potential auto-induction of DHA metabolism and assess sex-specific effects on pharmacokinetic profiles fishersci.ca. While limited published information exists regarding the non-clinical pharmacokinetics or drug metabolism of piperaquine in animals despite its extensive use, studies like those in rats contribute to a better understanding of its bioanalysis, metabolism, and pharmacokinetics fishersci.semims.com.

Investigation of Organ System Interactions and Off-Target Effects in Preclinical Models

Preclinical models are used to investigate potential interactions of antimalarial compounds with various organ systems and to identify off-target effects nih.gov. While detailed organ system interactions and off-target effects specifically for the this compound tradename combinations in preclinical models are not extensively detailed in the provided search results, information on the components offers insights.

Artemisinin derivatives, including artesunate and dihydroartemisinin, have been associated with potential inhibition of fetal erythropoiesis in experimental animal species, leading to concerns about their safety in early pregnancy citeab.com. This appears to be a class effect observed across studied animal species citeab.com.

General preclinical assessments of off-target effects involve identifying potential interactions beyond the intended parasitic targets. Alterations in key metabolic and excretory organs like the liver and kidney can influence drug pharmacokinetics and toxicokinetics guidetopharmacology.org. Preclinical studies aim to anticipate potential resistance mechanisms, including those that might involve off-target biological events.

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. This understanding guides the rational design and synthesis of analogues and derivatives with improved properties.

Rational Design and Synthesis of Analogues and Derivatives

Rational design and synthesis are key aspects of developing new antimalarial compounds based on existing scaffolds like artemisinin and aminoquinolines. For artemisinin derivatives, the incorporation of amino functionality into analogues has been explored with the aim of enhancing antimalarial potency, potentially through increased accumulation in the parasite's food vacuole. Studies have focused on the preparation of various linked analogues, such as piperazine-linked and C-10 carba-linked amino derivatives.

The synthesis of new tetraoxane (B8471865) derivatives, inspired by the artemisinin structure, has also been reported, with some exhibiting high in vitro antimalarial activity. Similarly, analogues of other antimalarial classes, such as chloroquine (B1663885), have been synthesized and evaluated for activity against resistant strains.

Correlation of Structural Modifications with Biological Potency

SAR studies correlate specific structural changes with observed biological activity, such as antimalarial potency. For artemisinin analogues, the antimalarial assessment of synthesized derivatives helps demonstrate the impact of structural modifications. For example, some C-10 carba analogues of artemisinin were found to be more potent in vitro against chloroquine-resistant parasites compared to artemisinin and artemether.

Lead Optimization Strategies for Enhanced Efficacy

Lead optimization strategies for enhancing the efficacy of artemether-lumefantrine involve improving its pharmacological properties and overcoming limitations such as variable absorption and the potential for resistance development.

One approach has been the development of novel formulations to enhance the oral efficacy and bioavailability of artemether-lumefantrine. Nanostructured lipid carriers (NLC) have been investigated for this purpose. researchgate.net Studies in Plasmodium berghei-infected mice showed that artemether-lumefantrine formulated in NLCs, given at a reduced daily dose (1/5 of the therapeutic dose), achieved complete parasite clearance and 100% survival, demonstrating enhanced efficacy compared to marketed tablets. researchgate.net

Computational approaches, such as quantitative structure-activity relationship (QSAR) methods, are also employed in lead optimization to design new chemical entities with improved pharmacokinetic and pharmacodynamic properties. researchgate.net While not specific to artemether or lumefantrine in the provided context, this highlights a general strategy applicable to antimalarial drug development.

Computational and Systems Biology Approaches

Computational and systems biology approaches play a significant role in understanding the mechanisms of action of artemether and lumefantrine, predicting drug action and resistance, and identifying comprehensive cellular targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking studies are used to investigate the interactions between artemether and lumefantrine (ligands) and their potential protein targets in the malaria parasite (Plasmodium falciparum) or host.

Molecular docking has been employed to study the binding of lumefantrine to human serum albumin (HSA), the main carrier protein in human blood circulation. tandfonline.com These studies help characterize the drug-protein interactions, including binding affinity and the types of forces involved (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces). tandfonline.com Molecular docking supported the finding that Sudlow's Site I in HSA is a preferred binding site for lumefantrine. tandfonline.com

Furthermore, molecular docking has been used in the design and evaluation of novel lumefantrine analogues. researchgate.net This computational technique helps predict the binding affinity of modified ligands to potential targets, such as enzymes in Escherichia coli (though not directly related to malaria, it illustrates the application). researchgate.net

Molecular docking has also been utilized to explore the potential drug target of lumefantrine in P. falciparum. Studies suggest that falcipain-3, a cysteine protease vital for parasite survival, is a potential target of lumefantrine, with docking analysis showing significant affinity. scispace.comasiapharmaceutics.info

Predictive Modeling of Drug Action and Resistance

Computational modeling, particularly pharmacokinetic-pharmacodynamic (PK/PD) modeling, is a standard technique for simulating drug treatment outcomes and predicting the impact of factors like drug exposure on resistance selection. plos.orgresearchgate.net

PK/PD models have been developed to investigate the relationship between lumefantrine exposure and treatment response, particularly in vulnerable populations like young children and pregnant women. plos.orgnih.govasm.orgescholarship.org These models can predict that lower lumefantrine levels are associated with a higher risk of treatment failure. plos.orgdndi.org In silico simulations using these models have been used to explore optimized dosing regimens. plos.orgnih.gov

Modeling also helps predict the emergence and spread of resistance. Studies have used individual-based models to simulate the spread of artemisinin resistance and predict future treatment failure rates in Africa. medrxiv.org These models incorporate factors like effective treatment coverage and the proportion of ACTs administered. medrxiv.org Modeling suggests that resistance selection can be faster in settings that also select for mutations associated with lumefantrine tolerance, such as pfmdr1 Y184F mutation and pfmdr1 copy number variation. medrxiv.org

Advanced Research Methodologies and Analytical Techniques

Bioanalytical Method Development and Validation

Bioanalytical methods are crucial for determining the concentration of artemether (B1667619) and lumefantrine (B1675429) in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring. ijpsonline.comnih.gov Method development involves selecting appropriate sample preparation techniques, chromatographic separation, and detection methods, followed by rigorous validation to ensure accuracy, precision, sensitivity, and selectivity. analis.com.myelewa.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification in Biological Matrices

LC-MS/MS is a powerful technique widely used for the simultaneous quantification of artemether, lumefantrine, and their metabolites in biological matrices such as plasma. researchgate.netresearchgate.netabcresearchalert.com This method offers high sensitivity and selectivity, which are critical for analyzing drugs present at low concentrations in complex biological samples. ijpsonline.comresearchgate.net

A typical LC-MS/MS method involves the extraction of analytes from the biological matrix, followed by chromatographic separation on a reversed-phase column. researchgate.netabcresearchalert.com The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized and fragmented. scielo.br Multiple reaction monitoring (MRM) is commonly used for quantification, monitoring specific precursor-product ion transitions for each analyte and an internal standard. researchgate.netabcresearchalert.com For example, transitions such as m/z 316.3→m/z 163.1 for artemether and m/z 530.3→m/z 512.2 for lumefantrine have been reported for quantification in human plasma using positive ion mode ESI-MS/MS. researchgate.netabcresearchalert.com

Validated LC-MS/MS methods for artemether and lumefantrine in human plasma have demonstrated good linearity, precision (intra-run and inter-run RSD values typically below 15%), and accuracy (mean percentage recovery values often above 90%). researchgate.netresearchgate.netabcresearchalert.com Lower limits of quantification (LLOQ) in the low ng/mL range have been achieved, allowing for the sensitive detection of these compounds in biological fluids. researchgate.netabcresearchalert.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

HPLC, often coupled with ultraviolet (UV) detection, is another widely used technique for the analysis of artemether and lumefantrine in pharmaceutical formulations and biological samples. analis.com.myscielo.brjuniperpublishers.comajpaonline.com While HPLC-UV may be less sensitive than LC-MS/MS for quantifying these compounds in biological matrices, particularly artemether, it is a robust and widely available technique for quality control and analysis in drug products. scielo.brajpaonline.comnih.gov

Various HPLC methods have been developed and validated for the simultaneous determination of artemether and lumefantrine. These methods typically employ reversed-phase C18 columns and mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile, methanol, ethanol) and aqueous buffers or acidified water. analis.com.myelewa.orgscielo.brjuniperpublishers.commdpi.com UV detection is commonly performed at wavelengths around 216 nm or 222 nm, where both compounds exhibit absorbance. analis.com.myscielo.brjuniperpublishers.com

Validated HPLC methods have shown good linearity over relevant concentration ranges, high precision (RSD values typically below 2%), and accuracy (percentage recovery values close to 100%). analis.com.myelewa.orgscielo.brjuniperpublishers.com These methods are suitable for the routine analysis of artemether and lumefantrine in bulk drug material and finished pharmaceutical products. analis.com.myjuniperpublishers.com

Miniaturized Analytical Methods (e.g., Micro-flow LC-MS, Sheathless Capillary Electrophoresis-Mass Spectrometry)

Miniaturized analytical methods offer advantages such as reduced sample and solvent consumption, increased sensitivity, and faster analysis times. universiteitleiden.nlunizg.hr Techniques like micro-flow LC-MS and capillary electrophoresis (CE), including sheathless CE-MS, are being explored for the analysis of various compounds, including potentially artemether and lumefantrine, particularly when dealing with limited sample volumes, such as in pediatric or non-invasive sampling. universiteitleiden.nlnih.govmedcraveonline.com

Micro-flow LC-MS utilizes low flow rates, which can enhance ionization efficiency and improve sensitivity, making it suitable for analyzing biomass-restricted samples like human cerebrospinal fluid and plasma with minimal volume requirements. universiteitleiden.nl CE separates analytes based on their electrophoretic mobility and offers advantages like fast analysis and low sample/solvent usage. unizg.hrmedcraveonline.com Capillary electrophoresis-mass spectrometry (CE-MS) combines the separation power of CE with the detection capabilities of MS. universiteitleiden.nl While specific detailed applications for artemether and lumefantrine using these highly miniaturized MS-based techniques were not extensively detailed in the search results, the principles and reported applications for other compounds suggest their potential in future bioanalytical research for these antimalarials, especially when sample volume is a critical factor. universiteitleiden.nlnih.govmedcraveonline.com

Optimization of Sample Preparation for Complex Biological Samples

Effective sample preparation is a critical step in the bioanalysis of artemether and lumefantrine in complex biological matrices like plasma or blood. nih.govnih.govresearchgate.net The goal is to extract the analytes of interest while removing interfering substances that can affect chromatographic separation and detection, particularly matrix effects in MS-based methods. nih.govresearchgate.net

Common sample preparation techniques employed include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govresearchgate.net Protein precipitation is a simple and rapid method, but it may not always provide sufficiently clean extracts for sensitive detection. nih.gov LLE involves partitioning the analytes between an aqueous biological sample and an immiscible organic solvent. nih.govresearchgate.net SPE uses a solid stationary phase to selectively retain the analytes while interfering compounds are washed away. nih.govresearchgate.net

Optimization of these techniques involves selecting appropriate solvents, pH conditions, and extraction protocols to maximize the recovery of artemether and lumefantrine while minimizing matrix effects. nih.govresearchgate.net For instance, acidification of plasma samples prior to LLE has been shown to improve the extraction recovery of lumefantrine. nih.gov The choice of extraction method and conditions can significantly impact the sensitivity, accuracy, and reproducibility of the bioanalytical method. nih.govresearchgate.net

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for investigating the mechanisms of action of artemether and lumefantrine at the cellular level and understanding the genetic basis of resistance in malaria parasites.

Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Studies and Target Validation

Gene editing technologies, particularly CRISPR/Cas9, have become powerful tools for studying the function of specific genes in Plasmodium falciparum, the parasite responsible for malaria, and their role in drug susceptibility and resistance. nih.govnih.govpnas.orgfrontiersin.org

CRISPR/Cas9 allows for precise modifications to the parasite's genome, enabling researchers to introduce or correct mutations, knock out genes, or insert genetic sequences. nih.govpnas.orgfrontiersin.org This technology can be used to validate the role of specific genes, such as those encoding transporters (e.g., PfMDR1, PfCRT) or other proteins, in mediating resistance to antimalarial drugs like artemether and lumefantrine. nih.govnih.govfrontiersin.org

Studies utilizing CRISPR/Cas9 have confirmed that mutations in genes like pfmdr1 can influence parasite susceptibility to lumefantrine and other antimalarial drugs. nih.govfrontiersin.org By introducing specific mutations or altering gene expression levels using CRISPR/Cas9, researchers can directly assess their impact on drug resistance phenotypes in laboratory settings. nih.govfrontiersin.org This provides compelling evidence for the causal link between specific genetic alterations and changes in drug response, contributing to a better understanding of resistance mechanisms and potentially informing strategies to combat drug-resistant malaria. nih.govnih.govfrontiersin.org

Advanced Protein Interaction Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Pyrene-labelled actin studies)

Research into the mechanism of action of artemisinin (B1665778) compounds, including dihydroartemisinin (B1670584), involves studying their interactions with parasite proteins. Artemisinin is proposed to act through the cleavage of its endoperoxide bridge by iron, generating free radicals that damage biological macromolecules in the parasite wikipedia.org. Studies have shown that artemisinin can bind to a large number of targets, suggesting a promiscuous mode of action wikipedia.org. It has also been demonstrated to target a broad spectrum of proteins in human cancer cells through heme-activated radical alkylation wikipedia.org. While specific detailed findings on the application of techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly to dihydroartemisinin's interaction with Plasmodium falciparum proteins were not extensively detailed in the provided search results, these techniques are standard in characterizing protein-ligand binding kinetics and thermodynamics. Such studies would be essential to quantify the binding affinity and understand the molecular basis of DHA's interaction with its numerous proposed targets within the parasite. Pyrene-labelled actin studies were not identified in the context of Artekin or dihydroartemisinin research within the search results.

High-Throughput Screening Platforms for Novel Modulators

High-throughput screening (HTS) platforms are instrumental in accelerating the discovery of new compounds with antimalarial activity or those that can modulate the effectiveness of existing drugs like dihydroartemisinin. While the search results did not provide specific examples of HTS platforms used to find modulators of this compound or DHA, HTS is a common approach in antimalarial drug discovery. For instance, virtual screening of compound libraries has been used to identify potential antimalarial agents by targeting specific parasite proteins science.gov. HTS allows for the rapid testing of large chemical libraries against malaria parasites to identify hits that can then be further investigated as potential new drug candidates or as agents that could enhance the efficacy or overcome resistance to dihydroartemisinin when used in combination.

Advanced Microscopy and Imaging for Subcellular Localization and Dynamics

Advanced microscopy and imaging techniques are vital for visualizing the distribution of dihydroartemisinin within malaria parasites and infected host cells, and for observing the dynamic changes induced by the compound. These techniques can provide insights into the drug's uptake, its localization to specific organelles or cellular compartments, and its effects on parasite morphology and viability at a subcellular level. Although the search results included references to "Artek Imaging," these were related to a company involved in medical imaging equipment or design justdial.comindiafilings.comartekmg.comartek.fithe189.comheathceramics.comheathceramics.comarchitonic.comscandinavia-design.frconnox.comscandinavia-design.fr and not to the use of microscopy for studying the chemical compound this compound or dihydroartemisinin. Research using techniques such as fluorescence microscopy with labeled DHA or electron microscopy to observe ultrastructural changes in parasites upon exposure to DHA would be relevant in this context, but specific findings using these methods for DHA were not detailed in the provided results.

Quantitative Parasitology and Pharmacodynamics

Quantitative methods are essential for accurately assessing parasite response to dihydroartemisinin and understanding the relationship between drug exposure and antiparasitic effects in vivo.

Quantitative Nucleic Acid Sequence Based Amplification (QT NASBA) for Parasite Load Assessment

Quantitative Nucleic Acid Sequence Based Amplification (QT-NASBA) is a highly sensitive molecular technique used to quantify parasite nucleic acids, providing a precise measure of parasite load in infected individuals. This method has been applied in studies evaluating dihydroartemisinin-piperaquine (this compound) to monitor parasite dynamics and assess treatment efficacy. QT-NASBA has been shown to be significantly more sensitive than microscopy for the detection of malaria gametocytes springermedizin.de. Studies utilizing QT-NASBA have monitored the clearance of both asexual stage parasites and gametocytes following treatment with dihydroartemisinin-piperaquine onderzoekmetmensen.nlspringermedizin.deonderzoekmetmensen.nl. For example, in a study in western Kenya comparing artemether-lumefantrine and dihydroartemisinin-piperaquine (this compound), QT-NASBA was used to measure whole parasite load and specific asexual and gametocyte stages, revealing differences in gametocyte clearance between the two treatments onderzoekmetmensen.nlspringermedizin.de.

An example of data that might be obtained from such studies is the comparison of gametocyte carriage rates over time as measured by microscopy and QT-NASBA:

Day Post-TreatmentMicroscopy (% positive)QT-NASBA (% positive)
0XXYY
7XXYY
14XXYY
28XXYY

Flow Cytometry for Parasite Viability and Drug Sensitivity Assays

Flow cytometry is a valuable tool for assessing the viability and drug sensitivity of malaria parasites in vitro. This technique allows for the rapid and objective analysis of large numbers of infected red blood cells, often using fluorescent dyes that indicate parasite viability or DNA content. Flow cytometry-based assays have been developed and used for in vitro antimalarial sensitivity testing, including for dihydroartemisinin ird.frnih.govresearchgate.netliverpool.ac.uk. These methods can provide quantitative data on the concentration of drug required to inhibit parasite growth (IC50 values). Studies have compared flow cytometry with other methods like microscopy and LDH-based ELISA for drug susceptibility testing under field conditions, showing good agreement with microscopy for certain drugs, including dihydroartemisinin nih.govresearchgate.net.

An example of data from flow cytometry-based drug sensitivity assays could be IC50 values for dihydroartemisinin against different P. falciparum strains:

P. falciparum StrainDihydroartemisinin IC50 (nM)
Strain AX.X
Strain BY.Y
Strain CZ.Z

Population Pharmacokinetic-Pharmacodynamic Modeling for in vivo Systems

Population pharmacokinetic-pharmacodynamic (PK-PD) modeling is a powerful approach used to characterize the relationship between drug exposure and its effect on the parasite population within infected individuals. This modeling technique accounts for variability in drug disposition and response among individuals, providing a more comprehensive understanding of drug behavior in a target population. Population PK-PD models have been developed and applied to study dihydroartemisinin and its partner drug piperaquine (B10710) in the context of this compound therapy researchgate.netresearchgate.netasm.org. These models can describe the pharmacokinetics of the drugs (absorption, distribution, metabolism, excretion) and link them to pharmacodynamic endpoints such as parasite clearance rates researchgate.netnih.gov. Population PK-PD modeling helps in understanding factors influencing treatment outcomes and can inform dosing strategies, although dosage information is outside the scope of this article. Studies have used nonlinear mixed-effects modeling to describe the population pharmacokinetics of dihydroartemisinin and piperaquine after administration of this compound researchgate.net.

Emerging Research Avenues and Future Directions

Exploration of Broader Therapeutic Applications

Beyond its established use in malaria treatment, research is exploring the potential of Artekin and its components in treating other diseases.

Investigation of Anticancer Properties in Preclinical Models

Artemisinin (B1665778) and its derivatives, including dihydroartemisinin (B1670584), have shown promise in preclinical studies for their potential anticancer properties wikipedia.org. Research suggests that dihydroartemisinin may exhibit activity as an experimental cancer chemotherapeutic wikipedia.org. Studies have demonstrated that dihydroartemisinin can target human metastatic melanoma cells, inducing apoptosis through an iron-dependent mechanism that generates cytotoxic oxidative stress wikipedia.org. While the search results discuss the anticancer potential of artemisinin derivatives and anthraquinones (another class of compounds with potential anticancer properties), specific preclinical studies focusing solely on the anticancer properties of the this compound combination (dihydroartemisinin-piperaquine) were not prominently found in the initial search. However, the known activity of dihydroartemisinin in this area suggests that the this compound combination could be a subject of future preclinical investigations.

Potential in Other Parasitic or Infectious Diseases

Artemisinin and its derivatives have demonstrated activity against a range of parasitic protozoa beyond malaria, including Leishmania spp., Trypanosoma spp., Toxoplasma gondii, Neospora caninum, Eimeria tenella, Acanthamoeba castellanii, Naegleria fowleri, Cryptosporidium parvum, Giardia lamblia, and Babesia spp. nih.gov. Studies have shown varying degrees of efficacy in vitro and in vivo against some of these infections nih.gov. Given that dihydroartemisinin is a key component of this compound, there is potential for the combination therapy to be explored for its efficacy against these or other parasitic and infectious diseases nih.gov. Research into other parasitic infections, such as leishmaniasis, schistosomiasis, and hookworms, is ongoing, with efforts to determine the effectiveness of various interventions, including potential drug therapies msdmanuals.com. The broader application of artemisinin derivatives in treating protozoan infections beyond malaria is an active area of review nih.gov.

Development of Novel Drug Delivery Systems

Research into improving the delivery of drugs is a significant area of focus in enhancing therapeutic outcomes and minimizing side effects fwf.ac.atnih.gov. This is particularly relevant for compounds like those in this compound.

Nanoparticle-Based Formulations and Encapsulation Technologies

Nanoparticle-based drug delivery systems are being investigated to enhance the delivery of active ingredients to target sites fwf.ac.atous-research.nomdpi.com. Encapsulation technologies, including nanoparticle and microgel drug delivery, are being explored to improve drug stability, control release, and enable targeted delivery ous-research.nomcmaster.canih.govpsu.edu. Encapsulation can protect active compounds from degradation and control their release over time nih.govpsu.eduift.org. While the search results highlight the general advancements in nanoparticle and encapsulation technologies for drug delivery and cancer therapy, specific research focusing on nanoparticle-based formulations or encapsulation technologies specifically for this compound (dihydroartemisinin-piperaquine) was not detailed. However, the principles of these technologies are applicable to improving the delivery and efficacy of combination therapies like this compound.

Targeted Delivery Strategies for Enhanced Specificity

Targeted drug delivery aims to increase the concentration of medication in specific tissues or cells, thereby enhancing therapeutic effects and reducing impact on healthy tissues fwf.ac.atnih.govwjpmr.comnih.gov. This can be achieved through various mechanisms, including passive targeting based on the enhanced permeability and retention (EPR) effect in tumors or active targeting using ligands that bind to specific cell surface receptors nih.govmdpi.com. Research is actively exploring targeted delivery strategies for various diseases, including cancer and infectious diseases fwf.ac.atnih.govwjpmr.comnih.govmdpi.com. Applying targeted delivery strategies to this compound could potentially improve its efficacy and reduce systemic exposure, particularly if explored for indications beyond malaria.

Strategies for Overcoming Evolving Drug Resistance

Drug resistance is a major challenge in treating infectious diseases, including malaria researchgate.netnih.gov. Strategies to overcome evolving drug resistance are crucial for the continued effectiveness of therapies like this compound.

Research into drug resistance mechanisms in various pathogens, such as Plasmodium falciparum and Mycobacterium tuberculosis, is ongoing researchgate.netub.edufrontiersin.orgmdpi.comscholars.direct. Understanding the molecular and cellular mechanisms of resistance, including genetic and epigenetic alterations, efflux pumps, and target modifications, is essential for developing strategies to overcome it ub.edufrontiersin.orgmdpi.comscholars.direct. Strategies to combat drug resistance can involve developing new drugs with novel mechanisms of action, using combination therapies that target multiple pathways, and optimizing dosing regimens researchgate.netnih.gov. For this compound, which is a combination therapy, research into the mechanisms of resistance to both dihydroartemisinin and piperaquine (B10710), as well as strategies to mitigate or reverse such resistance, would be critical for its long-term effectiveness, especially in regions where resistance is emerging researchgate.netnih.govub.edu. The effectiveness of current artemisinin-combination therapies is threatened by the evolution of resistant strains researchgate.netnih.gov. New approaches are needed to ensure the sustained efficacy of antimalarial regimens researchgate.netnih.gov.

Identification of New Molecular Markers of Resistance

Resistance to artemisinin and its derivatives is primarily associated with mutations in the Plasmodium falciparum Kelch 13 (PfK13) protein, specifically within its propeller domain. mdpi.comfrontiersin.orgnih.govwho.int These mutations can lead to delayed parasite clearance in patients treated with artemisinin derivatives or ACTs. mdpi.comfrontiersin.orgwho.int The PfK13 protein is involved in processes such as hemoglobin endocytosis, which is necessary for parasite growth and artemisinin activation. mdpi.comfrontiersin.org While PfK13 mutations are considered important molecular markers for artemisinin resistance, not all reported non-synonymous PfK13 mutants are linked to delayed parasite clearance; some may represent genotypes that arise without being selected for resistance. who.int Different PfK13 mutations can have varying effects on the parasite clearance phenotype. who.int

Beyond PfK13, other genes have also been implicated in the development of artemisinin resistance. mdpi.com Studies have suggested that mechanisms such as reduced ring stage drug susceptibility, enhanced adaptive responses to oxidative stress and protein damage, lower levels of ubiquitinated proteins, and an elevation of phosphatidylinositol-3-phosphate (PI3P) may contribute to resistance. frontiersin.org

Resistance to lumefantrine (B1675429), the partner drug in artemether-lumefantrine, is less well understood, and convincing evidence of lumefantrine resistance in the field has been limited. mdpi.com However, decreased susceptibility to lumefantrine has been associated with gene copy number variations in pfmdr1 and the wild-type pfcrt (K76) and pfmdr1 (N86) alleles, which are also linked to chloroquine (B1663885) resistance. mdpi.com Mutations in the digestive vacuole membrane transporter PfMDR1 can influence parasite susceptibility to drugs like lumefantrine. nih.gov

Research continues to identify new molecular markers and understand the complex genetic basis of resistance to both artemether (B1667619) and lumefantrine, which is crucial for monitoring drug efficacy and developing strategies to combat resistance.

Rational Design of Resistance-Reversing Agents and Combination Partners

One strategy to overcome drug resistance is the use of resistance-reversing agents or compounds that can potentiate the activity of existing antimalarials. nih.gov While some compounds like verapamil, desipramine, and chlorpromazine (B137089) have shown the ability to potentiate chloroquine activity against resistant parasites in vitro, their clinical application has been limited by factors such as required doses. nih.gov

Studies have explored the potential of various compounds to reverse resistance to artemisinin derivatives. For instance, doxorubicin (B1662922) has shown a resistance reversal effect on arteether (B1665780) resistance in the rodent malaria parasite Plasmodium vinckei, suggesting a potential for synergistic effects. sciforschenonline.orgsciforschenonline.org Antifungal azole compounds like ketoconazole (B1673606) and fluconazole (B54011) have also been investigated for their ability to reverse arteether resistance in Plasmodium vinckei. researchgate.net

The rational design of new combination partners for artemisinin derivatives is also a key research area. Ideally, these partners should have different mechanisms of action from artemisinin and a longer half-life to clear any residual parasites. frontiersin.orgmdpi.com The combination of artemether and lumefantrine itself exemplifies this approach, with lumefantrine's longer half-life complementing the rapid action of artemether. nih.govwikipedia.org Research continues to evaluate novel drug combinations to maintain high cure rates and delay the emergence of resistance. oup.com

Exploration of Novel Combination Therapy Paradigms

Artemisinin-based combination therapies (ACTs) are the recommended first-line treatment for uncomplicated P. falciparum malaria. nih.gov Artemether-lumefantrine is one of the most widely used ACTs globally. mdpi.com The principle behind ACTs is to combine a rapidly acting artemisinin derivative with a longer-acting partner drug to ensure that most parasites are killed quickly, while the partner drug eliminates any remaining parasites, thus reducing the likelihood of resistance developing to either drug. nih.gov

Research continues to explore and evaluate novel combination therapy paradigms. This includes assessing the efficacy of existing ACTs in different geographical regions and in the context of emerging resistance, as well as investigating new drug combinations. Studies have compared the efficacy of artemether-lumefantrine with other ACTs like artesunate-amodiaquine and dihydroartemisinin-piperaquine in various settings. plos.orgjidc.orgaidsmap.comparasite-journal.org For example, a study in Uganda found artemether-lumefantrine to be highly efficacious in treating uncomplicated malaria in children. aidsmap.com A meta-analysis of studies in Sub-Saharan Africa reported high PCR-corrected cure rates for artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine. plos.org

Novel combinations, such as ganaplacide/lumefantrine, are also being explored and have shown promising results in clinical trials, particularly in the context of artemisinin resistance. oup.com These investigations aim to identify combinations that maintain high efficacy, are well-tolerated, and can effectively combat drug-resistant strains.

Systems-Level Understanding of Drug Action and Host-Pathogen Interactions

A systems-level understanding of how antimalarial drugs interact with both the malaria parasite and the human host is crucial for developing more effective treatments and combating resistance. This involves studying the complex molecular pathways and interactions that govern drug action, parasite survival, and the host immune response.

Research in this area can delve into how artemether and lumefantrine affect various biological processes within the Plasmodium parasite, such as hemoglobin digestion, heme detoxification, protein synthesis, and oxidative stress responses. Understanding these mechanisms at a systems level can help identify new drug targets and predict how parasites might develop resistance. For instance, the proposed mechanisms of artemisinin resistance involve effects on cell cycle periodicity, unfolded protein response, protein degradation, vesicle transport, and mitochondrial metabolism. mdpi.com Lumefantrine is thought to interfere with heme detoxification or directly inhibit PfMDR1. mdpi.com

Furthermore, systems-level studies can investigate the interaction between the drug and the host, including drug metabolism, distribution, and potential effects on the host immune system. While the provided search results focus more on parasite resistance mechanisms, a comprehensive systems-level understanding would ideally integrate both parasite and host factors to provide a holistic view of drug action and treatment outcomes.

Academic Patent Landscape and Bibliometric Analysis of Research Trends

Analyzing the academic patent landscape and conducting bibliometric studies provides insights into the trends, hotspots, and key players in artemisinin and artemether-lumefantrine research.

Bibliometric analyses of artemisinin research have shown a significant increase in publications over the years. nih.govfrontiersin.org Keywords such as "malaria," "artesunate," "plasmodium falciparum," "in-vitro," "artemisinin resistance," "resistance," and "artemether-lumefantrine" appear frequently, indicating the major areas of focus. nih.govfrontiersin.orgresearchgate.net Research trends include the biosynthesis of artemisinin, drug resistance mechanisms, and combination therapies. nih.govfrontiersin.org

Bibliometric studies can also identify the most productive countries, institutions, and journals in the field. For example, the United States, China, and England have been identified as leading countries in artemisinin research based on publication output and citations. frontiersin.org The University of Oxford and Malaria Journal are noted as productive affiliation and journal, respectively. nih.gov

The patent landscape reveals the innovation and development efforts related to artemisinin and its combinations. Patents related to artemisinin have been increasing. nih.gov The development of artemether-lumefantrine (Coartem®) is linked to specific patents, and subsequent generic versions have also emerged. nih.gov Patent analysis can highlight areas of active development, such as new formulations or combinations. For instance, patents exist for high-dose oral pharmaceutical compositions of artemether and lumefantrine. google.comgoogleapis.com Analyzing patent data can provide insights into the strategic direction of research and development in the field of antimalarial drugs.

Bibliometric analysis techniques, such as analyzing publication and citation data, help track research growth, measure the impact of studies, identify collaboration networks, and spot emerging trends. ejmste.combusinessperspectives.orglitmaps.com These analyses can provide an intellectual framework for the study area. ajopred.com

Bibliometric Data Examples:

DatabaseTime PeriodTotal Publications
SCOPUS2015-20233031
PUBMED1988-Present7082 (up to 2024)

Source: gsconlinepress.com

CountryPublications (2000-2021)Citations (2000-2021)H-index
United States205076901131
China1641--
England134756951-
Thailand-31993-
India--54
Nigeria--31

Source: frontiersin.org

These analyses underscore the ongoing research efforts focused on artemisinin and its combinations, driven by the need to combat malaria and address the challenge of drug resistance.

Q & A

Basic: How does Artekin's clinical efficacy compare to other artemisinin-based combination therapies (ACTs) in treating uncomplicated malaria?

Methodological Answer:
Comparative efficacy studies typically employ randomized controlled trials (RCTs) with predefined endpoints (e.g., parasite clearance time, fever resolution, 28-day cure rate). For example, a study comparing this compound (dihydroartemisinin-piperaquine) and Artecom (dihydroartemisinin-piperaquine-trimethoprim) found no significant difference in cure rates (100% for both), but this compound demonstrated lower adverse events . Similar RCTs comparing this compound to Artesunate-mefloquine showed comparable efficacy, with this compound achieving 95% cure rates in high-transmission regions . Key metrics include Kaplan-Meier survival analysis for recrudescence rates and multivariate regression to control for covariates like age and parasite load.

Advanced: What methodological frameworks are optimal for determining the pharmacodynamic synergy between dihydroartemisinin and piperaquine phosphate in this compound?

Methodological Answer:
Factorial design experiments can isolate individual drug contributions and synergistic effects. Researchers use in vitro parasite viability assays (e.g., SYBR Green I-based growth inhibition) across varying drug ratios to generate isobolograms. Pharmacokinetic/pharmacodynamic (PK/PD) modeling, incorporating parameters like IC50 and Hill coefficients, quantifies synergy . For clinical validation, population PK models with nonlinear mixed-effects analysis (e.g., NONMEM) assess drug exposure-response relationships in diverse patient cohorts .

Basic: What validated in vitro models are used to assess this compound's antimalarial activity against Plasmodium falciparum?

Methodological Answer:
Standardized in vitro models include:

  • Continuous culture assays : Using synchronized parasite cultures (e.g., 3D7 or K1 strains) to measure growth inhibition over 72 hours.
  • Ring-stage survival assays (RSA) : To detect artemisinin resistance by quantifying parasite viability after pulsed drug exposure .
    Data interpretation requires normalization to control wells and statistical validation via ANOVA with post-hoc Tukey tests.

Advanced: How can researchers address pharmacokinetic interactions between this compound's components when designing combination therapies?

Methodological Answer:
Drug-drug interaction studies use crossover designs in healthy volunteers or animal models. Key steps:

Phase I trials : Assess single-dose and steady-state PK parameters (Cmax, AUC, t1/2) for each component alone versus in combination.

Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict enzyme induction/inhibition (e.g., CYP3A4 modulation by piperaquine) .

Population PK analysis : Stratify data by demographic variables (e.g., hepatic function) to identify subpopulations at risk of altered drug exposure .

Basic: What statistical approaches are recommended for analyzing this compound's clinical trial data with conflicting efficacy outcomes?

Methodological Answer:
Contradictions in efficacy data (e.g., variable cure rates across regions) require:

  • Subgroup analysis : Stratify by confounding factors (e.g., baseline parasitemia, genetic polymorphisms).
  • Bayesian hierarchical models : Account for heterogeneity between trial sites .
  • Sensitivity analysis : Test robustness of results to outliers or missing data assumptions (e.g., multiple imputation vs. complete-case analysis) .

Advanced: What strategies are effective for monitoring and interpreting Plasmodium resistance to this compound in longitudinal studies?

Methodological Answer:
Resistance surveillance combines:

  • Molecular markers : PCR-based detection of pfk13 mutations (artemisinin resistance) and pfmdr1 copy number variations (piperaquine resistance) .
  • Ex vivo susceptibility testing : Correlate in vitro IC50 shifts with clinical outcomes using logistic regression .
  • Geospatial mapping : Integrate resistance data with GIS to identify emerging hotspots .

Basic: How do study designs for this compound differ between malaria-endemic and non-endemic regions?

Methodological Answer:
In endemic regions:

  • Adaptive designs : Allow protocol modifications (e.g., sample size re-estimation) due to fluctuating transmission intensity.
  • Community-randomized trials : Cluster randomization to measure herd immunity effects .
    In non-endemic settings:
  • Challenge studies : Controlled human malaria infection (CHMI) models to assess prophylactic efficacy .

Advanced: What computational models predict this compound's long-term efficacy under evolving drug resistance pressure?

Methodological Answer:
Agent-based modeling (ABM) simulates parasite evolution and treatment outcomes under varying drug-pressure scenarios. Parameters include:

  • Mutation rates for resistance alleles.
  • Fitness costs of resistance mutations.
  • Drug deployment strategies (e.g., cycling vs. combination therapies) .
    Validation requires calibration against historical resistance data (e.g., from Southeast Asia) .

Basic: What biomarkers are validated for assessing this compound's therapeutic efficacy in preclinical studies?

Methodological Answer:

  • Parasite clearance half-life (PC1/2) : Calculated from serial quantitative PCR measurements .
  • Hemozoin quantification : Via flow cytometry or microscopy to monitor parasite maturation arrest .
  • Host inflammatory markers : CRP and IL-6 levels correlate with treatment response in murine models .

Advanced: How can multi-omics approaches elucidate this compound's mechanism of action in artemisinin-resistant Plasmodium strains?

Methodological Answer:
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) to map:

  • Parasite stress pathways : Upregulation of unfolded protein response (UPR) genes under drug pressure.
  • Redox metabolism : Glutathione depletion kinetics via kinetic flux profiling .
    Network analysis (e.g., weighted gene co-expression networks) identifies hub genes/pathways driving resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.